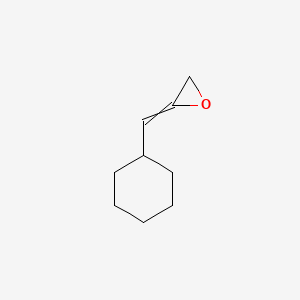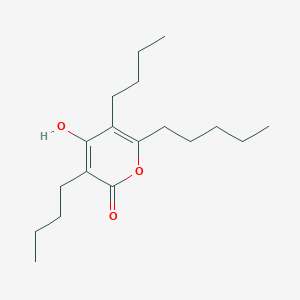
3,5-Dibutyl-4-hydroxy-6-pentyl-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibutyl-4-hydroxy-6-pentyl-2H-pyran-2-one is a chemical compound belonging to the pyranone family Pyranones are known for their diverse biological activities and are often found in natural products
Méthodes De Préparation
The synthesis of 3,5-Dibutyl-4-hydroxy-6-pentyl-2H-pyran-2-one can be achieved through several synthetic routes. One common method involves the condensation of appropriate aldehydes with dehydroacetic acid in the presence of a base such as piperidine . The reaction is typically carried out in a solvent like chloroform under reflux conditions for several hours. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
3,5-Dibutyl-4-hydroxy-6-pentyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and various nucleophiles for substitution reactions
Applications De Recherche Scientifique
3,5-Dibutyl-4-hydroxy-6-pentyl-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: It is used in the production of various chemical products, including flavoring agents and fragrances.
Mécanisme D'action
The mechanism of action of 3,5-Dibutyl-4-hydroxy-6-pentyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt the cell membrane integrity of fungi, leading to cell death . The compound may also inhibit specific enzymes or proteins essential for the survival of microorganisms.
Comparaison Avec Des Composés Similaires
3,5-Dibutyl-4-hydroxy-6-pentyl-2H-pyran-2-one can be compared with other pyranone derivatives such as 5,6-Dihydro-6-pentyl-2H-pyran-2-one and 6-Pentyl-2H-pyran-2-one . While these compounds share a similar core structure, this compound is unique due to its specific substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.
Propriétés
Numéro CAS |
65837-08-3 |
|---|---|
Formule moléculaire |
C18H30O3 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
3,5-dibutyl-4-hydroxy-6-pentylpyran-2-one |
InChI |
InChI=1S/C18H30O3/c1-4-7-10-13-16-14(11-8-5-2)17(19)15(12-9-6-3)18(20)21-16/h19H,4-13H2,1-3H3 |
Clé InChI |
JGHZNYMNJZWRNU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=C(C(=C(C(=O)O1)CCCC)O)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



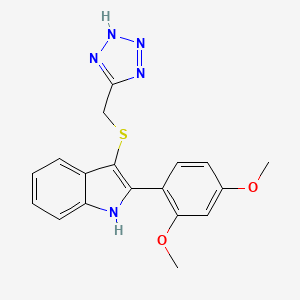

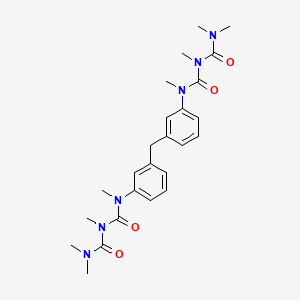
![8-(4-Methoxyphenyl)thieno[3,2-G]indolizine](/img/structure/B14466191.png)

![rel-N1,N3-Bis[(2R)-2,3-dihydroxypropyl]-5-nitro-1,3-benzenedicarboxamide](/img/structure/B14466208.png)


![Propan-2-yl bis{4-[(propan-2-yl)oxy]phenyl}phosphinite](/img/structure/B14466226.png)
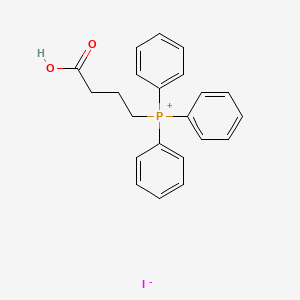
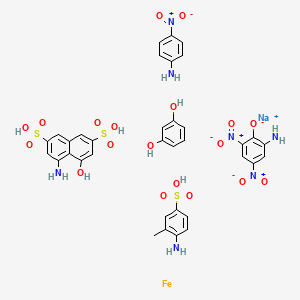
![Phosphorous acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl dimethyl ester](/img/structure/B14466238.png)
